N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide
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Overview
Description
N-(6-Aminohexyl)-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxamide is a complex organic compound with a unique spiro structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a spiro linkage between isobenzofuran and xanthene moieties, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminohexyl)-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxamide involves multiple steps. One common method starts with the preparation of the isobenzofuran and xanthene precursors, followed by their coupling through a spiro linkage. The reaction conditions typically involve the use of strong acids or bases to facilitate the formation of the spiro bond. Additionally, protecting groups may be used to prevent unwanted side reactions during the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(6-Aminohexyl)-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
N-(6-Aminohexyl)-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for imaging.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities
Mechanism of Action
The mechanism of action of N-(6-Aminohexyl)-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
N-(6-Aminohexyl)-1,6-hexanediamine: Similar in structure but lacks the spiro linkage and hydroxyl groups.
N-(6-Aminohexyl)carbamoylmethyl-CoA: Contains a similar aminohexyl group but is a coenzyme A analogue.
Uniqueness
N-(6-Aminohexyl)-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxamide is unique due to its spiro structure, which imparts distinct chemical properties and potential biological activities. The presence of both hydroxyl and amino groups allows for diverse chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C27H26N2O6 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
N-(6-aminohexyl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C27H26N2O6/c28-11-3-1-2-4-12-29-25(32)16-5-8-19-22(13-16)27(35-26(19)33)20-9-6-17(30)14-23(20)34-24-15-18(31)7-10-21(24)27/h5-10,13-15,30-31H,1-4,11-12,28H2,(H,29,32) |
InChI Key |
YEKKULZAUQTCSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCCCCCN)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
Origin of Product |
United States |
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